molecular formula C7H7BrN2O B8401145 N'-(4-Bromophenyl)formohydrazide

N'-(4-Bromophenyl)formohydrazide

Cat. No. B8401145
M. Wt: 215.05 g/mol
InChI Key: WVBXPRJPBAZCBU-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

10.0 g of 4-bromophenylhydrazine hydrochloride are dissolved in 30 ml of water. 6.2 g of K2CO3 and 36 ml of methyl formate are added and then the mixture is heated at reflux for one hour and then at ambient temperature for 12 hours. The precipitate formed is filtered off and washed with an isopropanol/petroleum ether (v/v; 50/50) mixture. 10.5 g of the expected product are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.[C:11]([O-])([O-])=[O:12].[K+].[K+].C(OC)=O>O>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][CH:11]=[O:12])=[CH:5][CH:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
36 mL
Type
reactant
Smiles
C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with an isopropanol/petroleum ether (v/v; 50/50) mixture

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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